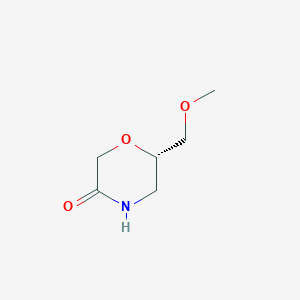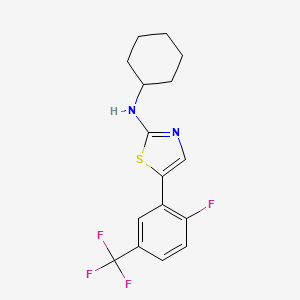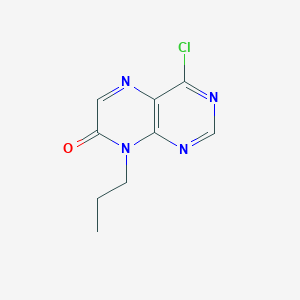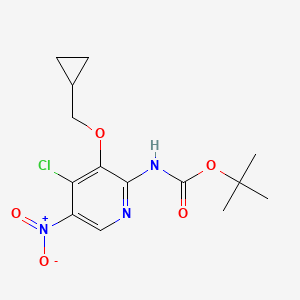
tert-Butyl (4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a pyridine ring substituted with chloro, cyclopropylmethoxy, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyridine ring: The pyridine ring is synthesized with the desired substituents (chloro, cyclopropylmethoxy, and nitro groups) through a series of reactions such as nitration, halogenation, and etherification.
Introduction of the carbamate group: The tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate and an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl (4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
4-chloro-3-(cyclopropylmethoxy)-5-nitropyridine: Lacks the carbamate group but shares the pyridine core structure.
tert-Butyl (4-chloro-3-methoxy-5-nitropyridin-2-yl)carbamate: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
Uniqueness
tert-Butyl (4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-yl)carbamate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the cyclopropylmethoxy group, in particular, may influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C14H18ClN3O5 |
|---|---|
Molekulargewicht |
343.76 g/mol |
IUPAC-Name |
tert-butyl N-[4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-yl]carbamate |
InChI |
InChI=1S/C14H18ClN3O5/c1-14(2,3)23-13(19)17-12-11(22-7-8-4-5-8)10(15)9(6-16-12)18(20)21/h6,8H,4-5,7H2,1-3H3,(H,16,17,19) |
InChI-Schlüssel |
ZZOTXUWHCUSDRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1OCC2CC2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


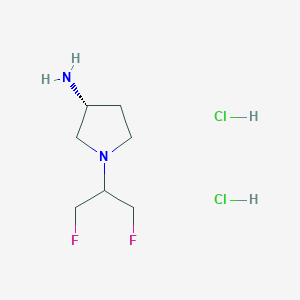
![6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B15054941.png)
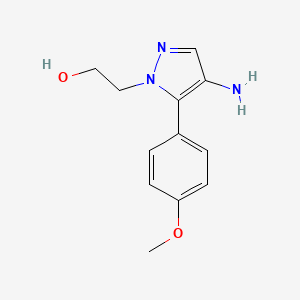
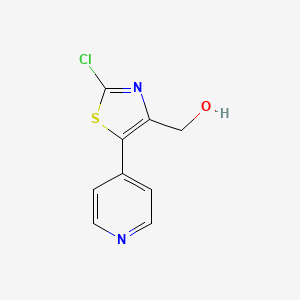
![tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B15054950.png)
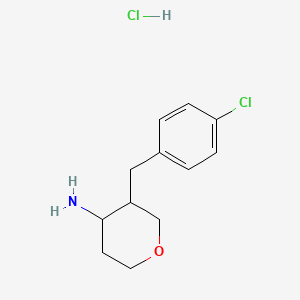
![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15054964.png)
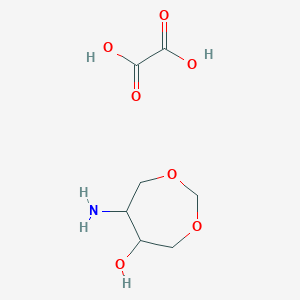

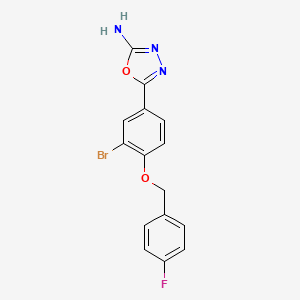
![1,5-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B15055019.png)
